methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products depending on the substituents involved.
Scientific Research Applications
Methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic properties that could be explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((2-ethylphenyl)amino)nicotinic acid: This compound has a similar structure but lacks the pyrroloquinoxaline and benzothiophene moieties.
Thiophene derivatives: These compounds share the thiophene ring system but differ in their functional groups and overall structure.
Uniqueness
Methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and complex structure. This uniqueness allows it to have specific interactions and properties that are not found in other similar compounds.
Biological Activity
Methyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The compound has the molecular formula C29H27N5O3S and a molecular weight of approximately 525.6 g/mol. Its intricate structure features several functional groups that contribute to its biological activity:
- Pyrroloquinoxaline moiety : Known for its role in modulating enzyme activity.
- Tetrahydrobenzothiophene structure : Implicated in various biological interactions.
- Carboxylate group : Enhances solubility and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have shown its potential to inhibit kinases associated with cancer progression and inflammation .
- Receptor Modulation : Interaction studies suggest that the compound can modulate receptor signaling pathways, which is crucial for therapeutic effects in conditions such as cancer and neurodegenerative diseases .
- Antioxidant Properties : Preliminary findings indicate that the compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress .
Case Studies
Several case studies have explored the biological effects of the compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis through the modulation of key signaling pathways .
- Neuroprotective Effects : Research has suggested that the compound may provide neuroprotective effects by regulating mitochondrial function and reducing neuroinflammation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Ethylphenol | Aromatic ring with an ethyl group | Simple structure compared to the target compound |
Quinoxaline Derivatives | Contains quinoxaline core | Varies in substituents affecting biological activity |
Benzothiophene Derivatives | Similar benzothiophene core | May lack the pyrrole component present in the target compound |
This comparison highlights the unique combination of functional groups in the target compound that may enhance its biological activity compared to simpler analogs.
Applications and Future Directions
Given its promising biological activity, this compound is a candidate for further pharmacological studies. Potential applications include:
- Cancer Therapy : Due to its ability to inhibit cancer cell growth and induce apoptosis.
- Neuroprotection : As a potential treatment for neurodegenerative diseases by enhancing mitochondrial function.
Further research is necessary to elucidate its full therapeutic potential and mechanisms of action.
Properties
Molecular Formula |
C29H27N5O3S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N5O3S/c1-3-16-12-14-17(15-13-16)34-25(30)23(24-26(34)32-20-10-6-5-9-19(20)31-24)27(35)33-28-22(29(36)37-2)18-8-4-7-11-21(18)38-28/h5-6,9-10,12-15H,3-4,7-8,11,30H2,1-2H3,(H,33,35) |
InChI Key |
JAKIGWGLFCULGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC)N |
Origin of Product |
United States |
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